molecular formula C6H6BrClN2O B1445659 5-Bromo-2-chloro-4-ethoxypyrimidine CAS No. 1289005-72-6

5-Bromo-2-chloro-4-ethoxypyrimidine

Cat. No.: B1445659
CAS No.: 1289005-72-6
M. Wt: 237.48 g/mol
InChI Key: JLHYOQWWHLEBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-4-ethoxypyrimidine is a heterocyclic organic compound with the molecular formula C6H6BrClN2O It is a derivative of pyrimidine, characterized by the presence of bromine, chlorine, and ethoxy groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-ethoxypyrimidine typically involves the bromination and chlorination of pyrimidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylsilane .

Industrial Production Methods

Industrial production of this compound can be scaled up using a multi-step process starting from readily available raw materials. For instance, dimethyl terephthalate can be used as a starting material, undergoing nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired compound . This method is efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-ethoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

5-Bromo-2-chloro-4-ethoxypyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-ethoxypyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, as an intermediate in the synthesis of SGLT2 inhibitors, it contributes to the inhibition of glucose reabsorption in the kidneys, thereby lowering blood glucose levels . The compound’s unique structure allows it to bind effectively to its targets, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-4-ethoxypyrimidine stands out due to the presence of the ethoxy group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research.

Properties

IUPAC Name

5-bromo-2-chloro-4-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O/c1-2-11-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHYOQWWHLEBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-4-ethoxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-4-ethoxypyrimidine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-chloro-4-ethoxypyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-chloro-4-ethoxypyrimidine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-chloro-4-ethoxypyrimidine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-chloro-4-ethoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.